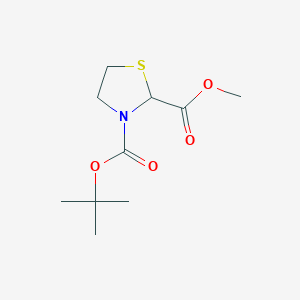
Methyl N-Boc-thiazolidine-2-carboxylate
Übersicht
Beschreibung
Methyl N-Boc-thiazolidine-2-carboxylate is a chemical compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound. This compound is widely used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Wirkmechanismus
Target of Action
Methyl N-Boc-thiazolidine-2-carboxylate is a chemical compound that primarily targets 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine .
Mode of Action
The compound interacts with its targets through a condensation reaction . This reaction between 1,2-aminothiols and aldehydes forms a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Biochemical Pathways
The formation of thiazolidine products through the reaction of 1,2-aminothiols and aldehydes is a significant biochemical process .
Pharmacokinetics
The compound has a predicted boiling point of329.0±42.0 °C and a predicted density of 1.212±0.06 g/cm3 .
Result of Action
The result of the action of this compound is the formation of a thiazolidine product .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The reaction kinetics between 1,2-aminothiols and aldehydes are fast and efficient under physiological conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-Boc-thiazolidine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of an aldehyde with a 1,2-aminothiol under physiological conditions. This reaction is known for its fast kinetics and stability, making it an efficient method for synthesizing thiazolidine derivatives . The reaction typically occurs at a broad range of pH (5-9) and does not require any catalyst .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and purity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are employed to improve selectivity, product yield, and pharmacokinetic activity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-Boc-thiazolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl N-Boc-thiazolidine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation reactions to study and manipulate cellular processes.
Medicine: Investigated for its potential as a drug candidate due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl N-Boc-thiazolidine-2-carboxylate include other thiazolidine derivatives such as:
- Thiazolidine-2,4-dione
- Thiazolidine-4-carboxylic acid
- Thiazolidine-2-thione
Uniqueness
This compound is unique due to its stability under physiological conditions and its ability to undergo fast and efficient bioorthogonal reactions without the need for toxic catalysts . This makes it particularly valuable in bioconjugation and medicinal chemistry applications.
Eigenschaften
IUPAC Name |
3-O-tert-butyl 2-O-methyl 1,3-thiazolidine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(13)11-5-6-16-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTZFUJPNHKSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


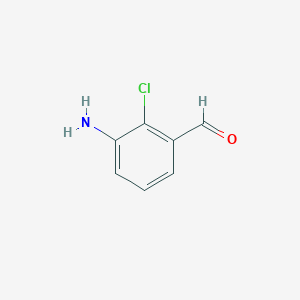

![4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3210571.png)
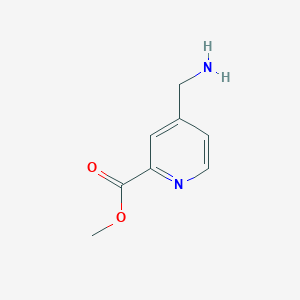
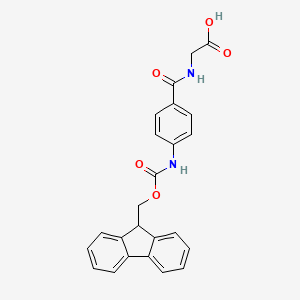

![4-Chloro-6-methyl-9H-pyrido[2,3-b]indole](/img/structure/B3210597.png)
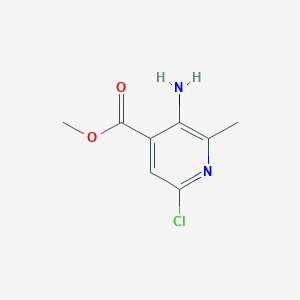
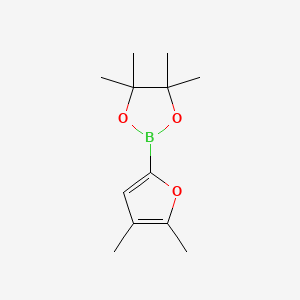


![3,4,4,4-Tetrafluoro-3-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]butan-2-one](/img/structure/B3210641.png)
![2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B3210644.png)
![3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid](/img/structure/B3210662.png)
